molecular formula C11H12O3 B14283271 3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione CAS No. 137395-32-5

3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione

Cat. No.: B14283271
CAS No.: 137395-32-5
M. Wt: 192.21 g/mol
InChI Key: IVMOHFXUYHMPSJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione is an organic compound characterized by a cyclobutene ring substituted with a methoxy group and a 3-methylpent-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione typically involves the following steps:

    Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a involving an alkyne and a suitable dienophile.

    Substitution Reactions: The methoxy group and the 3-methylpent-1-yn-1-yl group are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted cyclobutene derivatives.

Scientific Research Applications

3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-pentyn-3-ol: A propargyl alcohol used in organic synthesis.

    3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A fragrance compound used in personal care products.

Uniqueness

3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring structure and the presence of both methoxy and alkyne functional groups

Properties

CAS No.

137395-32-5

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-methoxy-4-(3-methylpent-1-ynyl)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C11H12O3/c1-4-7(2)5-6-8-9(12)10(13)11(8)14-3/h7H,4H2,1-3H3

InChI Key

IVMOHFXUYHMPSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C#CC1=C(C(=O)C1=O)OC

Origin of Product

United States

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